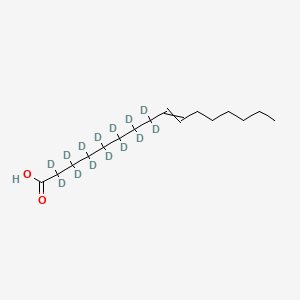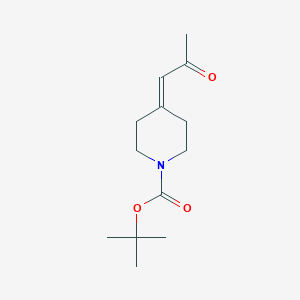
1-(1-Boc-piperidin-4-ylidene)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Boc-piperidin-4-ylidene)-2-propanone is a chemical compound with the molecular formula C12H19NO4This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(1-Boc-piperidin-4-ylidene)-2-propanone typically involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine intermediate. This intermediate is then reacted with acetic acid to yield the final product . The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-(1-Boc-piperidin-4-ylidene)-2-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-(1-Boc-piperidin-4-ylidene)-2-propanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Boc-piperidin-4-ylidene)-2-propanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(1-Boc-piperidin-4-ylidene)-2-propanone can be compared with other similar compounds such as:
1-Boc-piperidin-4-ylidene-acetic acid: Similar in structure but with different functional groups.
4-Carboxymethylene-piperidine-1-carboxylic acid tert-butyl ester: Another related compound with distinct chemical properties.
The uniqueness of this compound lies in its specific chemical structure and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
DVXZTYVDRMTHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


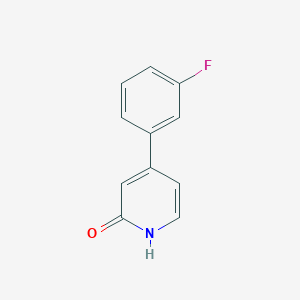
![3-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11722654.png)
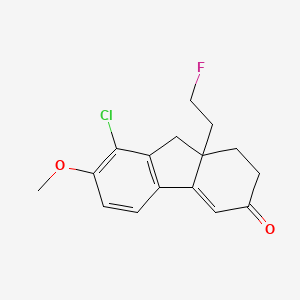
![6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11722667.png)

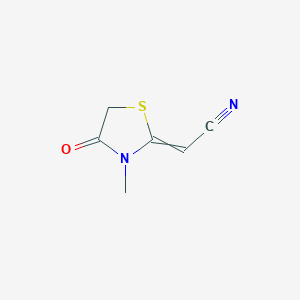
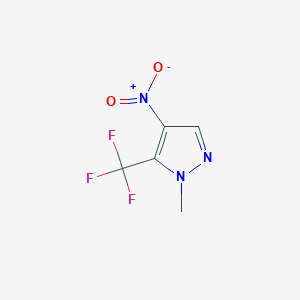
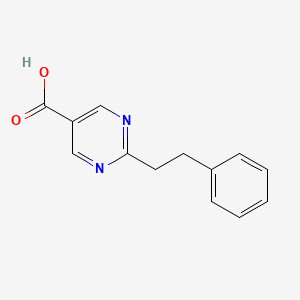
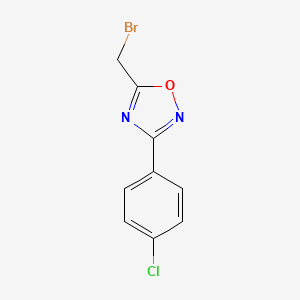
![3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11722710.png)
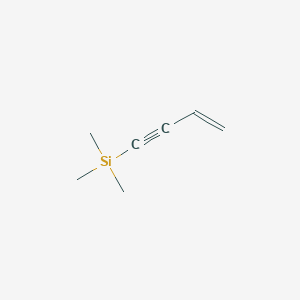
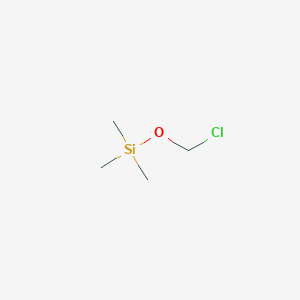
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11722722.png)
